molecular formula C21H21ClN2OS B2696136 N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1376327-79-5

N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2696136
CAS No.: 1376327-79-5
M. Wt: 384.92
InChI Key: ZDDFDSJZMZBNPU-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex organic compound characterized by its unique structural features. This compound contains a piperidine ring substituted with a carboxamide group, a phenylsulfanyl group, and a prop-2-yn-1-yl group. The presence of a chlorine atom on the phenyl ring further adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Substitution with Phenylsulfanyl Group: The phenylsulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated aromatic compound.

    Addition of Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group is added via an alkylation reaction, where an alkyne reacts with an appropriate electrophile.

    Chlorination: The chlorine atom is introduced through a halogenation reaction, typically using chlorine gas or a chlorinating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

    Addition: The alkyne group can participate in addition reactions, such as hydrogenation or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-chlorosuccinimide), nucleophiles (e.g., thiols, amines)

    Addition: Hydrogen gas with a palladium catalyst, halogens (e.g., bromine)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted aromatic compounds

    Addition: Alkanes, haloalkanes

Scientific Research Applications

N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the phenylsulfanyl group suggests potential interactions with sulfur-containing biomolecules, while the piperidine ring may interact with neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-chloro-4-(methylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
  • N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxylate
  • N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid

Uniqueness

N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is unique due to the combination of its structural features, including the phenylsulfanyl group, the prop-2-yn-1-yl group, and the piperidine ring. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-phenylsulfanylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2OS/c1-2-12-24-13-10-16(11-14-24)21(25)23-17-8-9-20(19(22)15-17)26-18-6-4-3-5-7-18/h1,3-9,15-16H,10-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDFDSJZMZBNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2=CC(=C(C=C2)SC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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